molecular formula C13H10ClN3O B6459344 5-chloro-N-[(pyridin-4-yl)methyl]-1,3-benzoxazol-2-amine CAS No. 2331096-51-4

5-chloro-N-[(pyridin-4-yl)methyl]-1,3-benzoxazol-2-amine

Cat. No. B6459344
CAS RN: 2331096-51-4
M. Wt: 259.69 g/mol
InChI Key: KKWDTFHZTSJNFM-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidinamine . Pyrimidinamines are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including “5-chloro-N-[(pyridin-4-yl)methyl]-1,3-benzoxazol-2-amine”, involves using pyrimidifen as a template according to the principle of bioisosterism . The new compounds showed excellent fungicidal activity .


Molecular Structure Analysis

The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .


Chemical Reactions Analysis

The intercalated molecules were placed between SO3H groups of the host layers . Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .

Scientific Research Applications

Treatment of Symptomatic Tenosynovial Giant Cell Tumor (TGCT)

Pexidartinib is primarily used to treat TGCT, a rare type of joint tumor. It acts as a kinase inhibitor by targeting multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . The FDA approved this drug in 2019, and it is marketed under the brand name Turalio.

Antimicrobial Properties

Complexes containing pexidartinib have demonstrated antimicrobial activity . Further research in this area could explore its potential as an antimicrobial agent.

Antioxidant Effects

Pexidartinib exhibits antioxidative properties . Investigating its antioxidant mechanisms and potential applications could be valuable.

Antibiotic Activity

Studies have suggested that pexidartinib may have antibiotic properties . Researchers could explore its efficacy against specific bacterial strains.

Anticancer Potential

Apart from TGCT treatment, pexidartinib has been investigated as an anticancer agent . Researchers might explore its effects on other cancer types.

Nonlinear Optical Materials

Organic molecules with nonlinear optical properties are essential for applications like optical signal processing, light frequency transducers, and optical memories. Pexidartinib derivatives could potentially serve as push–pull chromophores in these materials .

Safety and Hazards

The compound should be handled with care to avoid dust formation. It is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The increasing evolution of pesticide resistance makes pyrimidinamine derivatives promising agricultural compounds . Future research could focus on developing new agrochemicals in which both non-target resistance and target resistance have not evolved . The potential use of these materials in non-linear optics could also be explored .

properties

IUPAC Name

5-chloro-N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-10-1-2-12-11(7-10)17-13(18-12)16-8-9-3-5-15-6-4-9/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWDTFHZTSJNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[(pyridin-4-yl)methyl]-1,3-benzoxazol-2-amine

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